molecular formula C19H14N2O5 B2762077 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618871-79-7

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2762077
CAS No.: 618871-79-7
M. Wt: 350.33
InChI Key: QFBAIYYXDSVNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one features a pyrrolone core substituted with a furan-2-carbonyl group, a 5-methylisoxazole ring, and a phenyl group. This heterocyclic structure combines electron-rich aromatic systems (furan, isoxazole) and a polar hydroxyl group, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-11-10-14(20-26-11)21-16(12-6-3-2-4-7-12)15(18(23)19(21)24)17(22)13-8-5-9-25-13/h2-10,16,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBAIYYXDSVNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structural Overview

The molecular structure of the compound features a pyrrole core, which is essential for its biological activity. The presence of functional groups such as furan and isoxazole significantly influences its pharmacological properties. The molecular formula is C21H18N2O7C_{21}H_{18}N_{2}O_{7}, with a molecular weight of approximately 410.38 g/mol.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, modifications in the pyrrole structure can enhance antimicrobial efficacy against various pathogens. The incorporation of the furan and isoxazole rings in this compound may contribute to its bioactivity by affecting membrane permeability or inhibiting key metabolic pathways in microorganisms.

Anti-inflammatory Properties

Research indicates that compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one act as antagonists to formyl peptide receptors (FPRs), which are involved in inflammatory responses. Inhibition of FPRs has been linked to reduced neutrophil activation and migration, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Studies have shown that related pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, thus warranting further exploration of this compound's anticancer mechanisms .

The biological activity of 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammation and immune responses, particularly FPRs.
  • Enzyme Inhibition : It could inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Signal Transduction Modulation : By altering signaling pathways, it may affect cellular responses to stress or damage.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
1H-pyrrol-2(5H)-one analogsFPR1 antagonismInhibited neutrophil activation and chemotaxis
Pyrrole derivativesAnticancerInduced apoptosis in cancer cell lines
Isoxazole derivativesAntimicrobialEffective against various bacterial strains

These findings highlight the diverse biological activities associated with structural analogs of the target compound, suggesting a promising avenue for drug development.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that the compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Antimicrobial Properties

The antimicrobial efficacy of 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one has been evaluated against several bacterial strains. Preliminary results suggest that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer progression. By binding to the active site of these enzymes, it disrupts their normal function, which may contribute to its antitumor effects.

Data Summary

The following table summarizes the biological activities associated with 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one:

Activity Type Observed Effect Reference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteriaAntibiotics Research Journal
Enzyme InhibitionInhibits target enzyme activityJournal of Biological Chemistry

Case Study 1: Antitumor Mechanism

A detailed investigation into the antitumor activity of this compound was conducted using various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases. This study highlights the potential for developing this compound as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one. The findings revealed significant inhibitory effects against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections and contributing to antibiotic development efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the pyrrolone core, affecting electronic properties, solubility, and crystallinity:

Table 1: Structural Variations and Molecular Features
Compound Name Substituent Variations Molecular Formula Molecular Weight Key Features
Target Compound None C₁₉H₁₄N₂O₅ 350.33 Phenyl, isoxazole, furan carbonyl; moderate lipophilicity
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one p-Tolyl, thiadiazole C₁₉H₁₅N₃O₄S 393.40 Thiadiazole introduces sulfur, enhancing π-π stacking and electronic effects
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-pyridinyl)-1H-pyrrol-2(5H)-one 3-Pyridinyl C₁₉H₁₄N₃O₅ 376.33 Pyridine increases polarity and hydrogen-bonding capacity
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one 4-Hydroxy-3-methoxyphenyl, 3-methoxypropyl C₂₂H₂₂N₂O₇ 434.43 Methoxy and hydroxy groups improve aqueous solubility
Key Observations:
  • Polar Substituents : Pyridinyl and methoxypropyl groups increase polarity, which could enhance solubility in polar solvents .
  • Steric Effects : Bulky substituents like 3-methoxypropyl may reduce crystallinity, as seen in isostructural halogenated analogs ().

Crystallographic and Conformational Analysis

  • Isostructurality : Analogs with halogen substitutions (e.g., Cl vs. F) exhibit similar unit cell parameters but adjust packing to accommodate substituent size .
  • Planarity : Most analogs adopt planar conformations except for perpendicular aryl groups (e.g., fluorophenyl in ), which may influence intermolecular interactions .

Physicochemical Properties (Inferred)

  • Lipophilicity: The phenyl group in the target compound suggests moderate logP (~2.5–3.0), while pyridinyl or morpholinoethyl substituents () reduce logP via polar interactions.
  • Melting Points : Thiadiazole and halogenated analogs () likely have higher melting points due to stronger intermolecular forces.

Q & A

Q. What are the critical functional groups in this compound, and how do they influence its chemical reactivity and biological activity?

The compound contains a pyrrolone core substituted with hydroxyl, furan-2-carbonyl, 5-methylisoxazol-3-yl, and phenyl groups. The furan and isoxazole rings contribute to π-π stacking interactions with biological targets, while the hydroxyl group enhances hydrogen-bonding potential. The 5-methylisoxazole moiety may improve metabolic stability compared to unsubstituted heterocycles. These groups collectively influence solubility, binding affinity, and pharmacokinetic properties .

Q. What synthetic routes are commonly employed for this compound, and what are their advantages/limitations?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 5-methylisoxazole-3-amine with a substituted pyrrolone precursor.
  • Step 2: Introduction of the furan-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Step 3: Final functionalization of the phenyl ring. Key challenges include controlling regioselectivity during acylation and minimizing side reactions. Solvents like DCM or DMF and catalysts like Lewis acids (e.g., AlCl₃) are often used. Yields range from 40–65%, with purity >95% achievable via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Confirms regiochemistry of substituents (e.g., furan vs. isoxazole orientation).
  • HPLC: Monitors reaction progress and purity (>95% threshold for biological assays).
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₅N₃O₅).
  • X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolone ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation step?

Contradictory data from literature suggest varying temperature (0–60°C) and solvent polarity significantly impact yields. A systematic approach includes:

  • DoE (Design of Experiments): Vary temperature, solvent (e.g., THF vs. DCM), and catalyst loading.
  • In-situ Monitoring: Use FTIR to track carbonyl group formation.
  • By-product Analysis: Identify competing pathways (e.g., over-acylation) via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Recommendations:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
  • Re-evaluate Purity: Repurify batches showing anomalous activity via preparative HPLC.
  • Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) .

Q. How does structural modification of the phenyl or furan groups affect structure-activity relationships (SAR)?

SAR studies reveal:

ModificationEffect on Activity
Phenyl → 4-Nitrophenyl Increased lipophilicity enhances membrane permeability but reduces aqueous solubility.
Furan → Thiophene Alters electron density, improving binding to cytochrome P450 enzymes.
Hydroxyl → Methoxy Reduces hydrogen-bonding capacity, decreasing target affinity by ~30% .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Models binding poses with enzymes (e.g., COX-2).
  • MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns.
  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to inhibitory activity .

Methodological Guidelines

  • Data Reproducibility: Archive raw spectral data (NMR, MS) in repositories like Zenodo for cross-validation.
  • Thermal Stability: Perform TGA/DSC to determine decomposition thresholds (>200°C recommended for storage) .
  • Ethical Reporting: Disclose all synthetic intermediates and by-products in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.